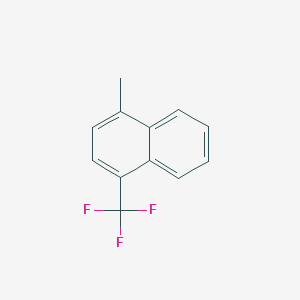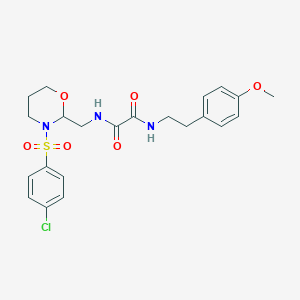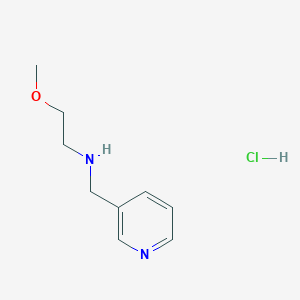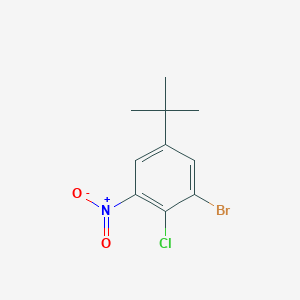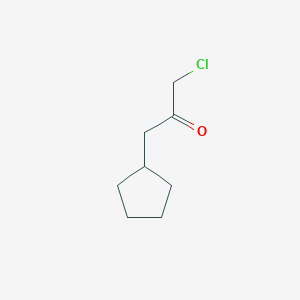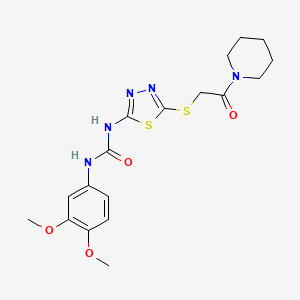![molecular formula C18H20FN3O2 B2410128 1-[4-(5-Fluoropyrimidin-2-yl)oxypiperidin-1-yl]-3-phenylpropan-1-one CAS No. 2380170-60-3](/img/structure/B2410128.png)
1-[4-(5-Fluoropyrimidin-2-yl)oxypiperidin-1-yl]-3-phenylpropan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[4-(5-Fluoropyrimidin-2-yl)oxypiperidin-1-yl]-3-phenylpropan-1-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as FPOP and is a derivative of the piperidine class of compounds. FPOP has been extensively studied for its biochemical and physiological effects, and its mechanism of action has been elucidated to a great extent.
Wirkmechanismus
FPOP covalently modifies proteins at solvent-exposed methionine residues. The reaction between FPOP and methionine residues leads to the formation of a stable adduct, which can be detected using mass spectrometry. The modification of methionine residues by FPOP has been shown to be a useful tool for studying protein-ligand interactions and protein dynamics.
Biochemical and Physiological Effects:
FPOP has been shown to have a minimal effect on the overall structure and function of proteins. The modification of methionine residues by FPOP has been shown to be reversible, making it a valuable tool for studying protein dynamics. FPOP has also been shown to have a minimal effect on cell viability, making it a safe tool for use in cell-based assays.
Vorteile Und Einschränkungen Für Laborexperimente
FPOP has several advantages over other chemical probes used for studying protein-ligand interactions and protein dynamics. FPOP is a small molecule that can penetrate into the interior of proteins, making it a valuable tool for studying protein dynamics. FPOP is also a reversible modifier of methionine residues, making it a useful tool for studying protein dynamics over time. However, FPOP has some limitations, including its specificity for methionine residues and its potential to modify other amino acids under certain conditions.
Zukünftige Richtungen
There are several future directions for research on FPOP. One area of research is the development of FPOP derivatives that can modify other amino acids besides methionine. Another area of research is the application of FPOP in the field of drug discovery. FPOP can be used to study the interactions between drugs and their targets, which can lead to the development of more effective drugs. Additionally, FPOP can be used to study the effects of post-translational modifications on protein function, which can lead to a better understanding of disease mechanisms.
Synthesemethoden
The synthesis of FPOP involves the reaction of 5-fluoropyrimidine-2-ol with 1-(piperidin-4-yloxy)-3-phenylpropan-1-one in the presence of a base. This reaction leads to the formation of FPOP in high yield and purity. The synthesis method of FPOP has been optimized to ensure reproducibility and scalability, making it a viable option for large-scale production.
Wissenschaftliche Forschungsanwendungen
FPOP has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and biophysics. FPOP has been used as a chemical probe to study protein-ligand interactions and protein dynamics. It has also been used to study protein folding and misfolding, protein-protein interactions, and protein aggregation. FPOP has been shown to be a valuable tool for studying the structure and function of proteins, and its applications in the field of proteomics are being explored.
Eigenschaften
IUPAC Name |
1-[4-(5-fluoropyrimidin-2-yl)oxypiperidin-1-yl]-3-phenylpropan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20FN3O2/c19-15-12-20-18(21-13-15)24-16-8-10-22(11-9-16)17(23)7-6-14-4-2-1-3-5-14/h1-5,12-13,16H,6-11H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBUDYZJURHNDOZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=NC=C(C=N2)F)C(=O)CCC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20FN3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

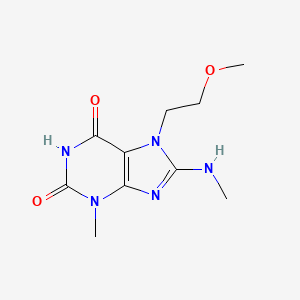

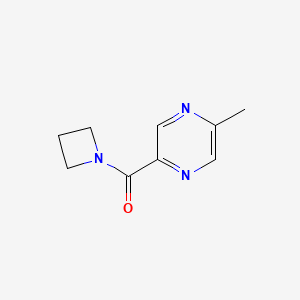
![6-(4-((2-Chlorophenyl)sulfonyl)piperazin-1-yl)-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2410050.png)

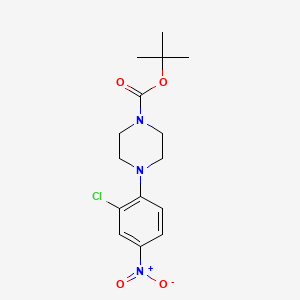

![6-[5-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-3-yl]-4-ethyl-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B2410057.png)
